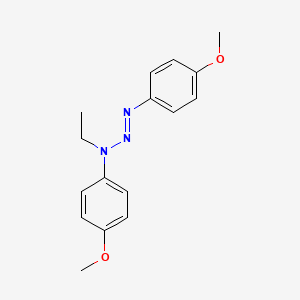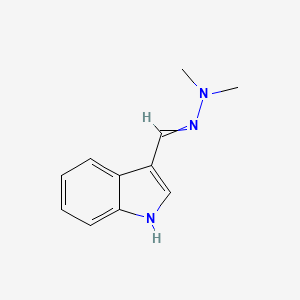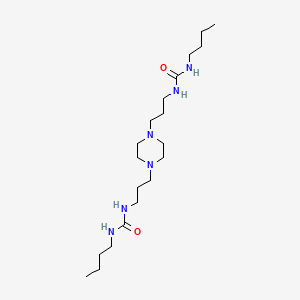
Urea, 1,1'-(1,4-piperazinediylbis(trimethylene))bis(3-butyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-butyl- is a synthetic organic compound known for its unique structure and properties. This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions, connected by trimethylene chains to two butylurea groups. The compound’s structure allows it to participate in various chemical reactions and makes it useful in multiple scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-butyl- typically involves the reaction of piperazine with trimethylene diisocyanate, followed by the addition of butylamine. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: Piperazine reacts with trimethylene diisocyanate to form an intermediate compound.
Step 2: The intermediate compound is then reacted with butylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-butyl- involves large-scale reactors and precise control of reaction parameters. The use of catalysts and solvents may be employed to enhance the reaction rate and yield. The final product is typically purified through crystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-butyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-butyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug delivery capabilities.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-butyl- involves its interaction with specific molecular targets and pathways. The piperazine ring and butylurea groups allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-phenyl-: Similar structure but with phenyl groups instead of butyl groups.
Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-methyl-: Similar structure but with methyl groups instead of butyl groups.
Uniqueness
The uniqueness of Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-butyl- lies in its specific combination of piperazine and butylurea groups, which confer distinct chemical and biological properties. This makes it particularly useful in applications where other similar compounds may not be as effective.
Properties
CAS No. |
73840-15-0 |
|---|---|
Molecular Formula |
C20H42N6O2 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
1-butyl-3-[3-[4-[3-(butylcarbamoylamino)propyl]piperazin-1-yl]propyl]urea |
InChI |
InChI=1S/C20H42N6O2/c1-3-5-9-21-19(27)23-11-7-13-25-15-17-26(18-16-25)14-8-12-24-20(28)22-10-6-4-2/h3-18H2,1-2H3,(H2,21,23,27)(H2,22,24,28) |
InChI Key |
CWZHWSSWOUKCPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NCCCN1CCN(CC1)CCCNC(=O)NCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[3-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methyl]-2-(3-fluorophenyl)-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14007339.png)
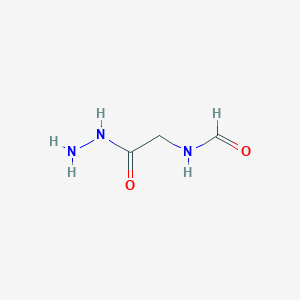
![Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate](/img/structure/B14007349.png)



![2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007376.png)

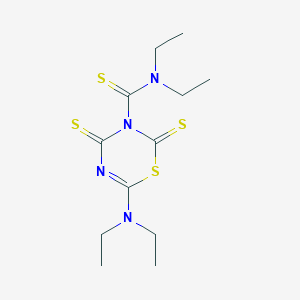

![4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14007399.png)
![6,6-Dimethyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14007403.png)
